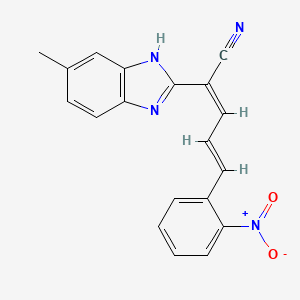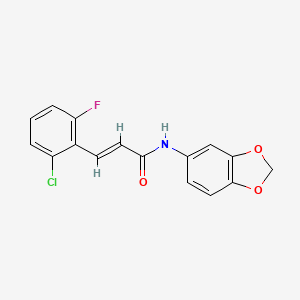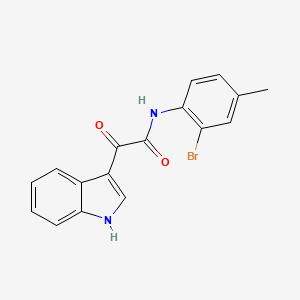
2-(5-methyl-1H-benzimidazol-2-yl)-5-(2-nitrophenyl)-2,4-pentadienenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-methyl-1H-benzimidazol-2-yl)-5-(2-nitrophenyl)-2,4-pentadienenitrile is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is a conjugated diene that has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of 2-(5-methyl-1H-benzimidazol-2-yl)-5-(2-nitrophenyl)-2,4-pentadienenitrile is not fully understood. However, it has been reported to exhibit its biological activities by interacting with specific targets in cells. For example, it has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of pro-inflammatory mediators. In addition, this compound has been reported to induce apoptosis in cancer cells by activating caspase enzymes.
Biochemical and Physiological Effects:
This compound has been reported to exhibit various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the proliferation of cancer cells and induce apoptosis. In addition, it has been reported to exhibit anti-inflammatory and antioxidant activities. However, further studies are needed to determine the exact mechanism of action and the potential side effects of this compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-(5-methyl-1H-benzimidazol-2-yl)-5-(2-nitrophenyl)-2,4-pentadienenitrile in lab experiments is its potential applications in various fields of scientific research. It can be synthesized using different methods, and its biological activities can be studied using various assays. However, one of the limitations of using this compound is its potential toxicity and side effects. Therefore, it is essential to use appropriate safety measures when handling this compound in the laboratory.
Direcciones Futuras
There are several future directions for the study of 2-(5-methyl-1H-benzimidazol-2-yl)-5-(2-nitrophenyl)-2,4-pentadienenitrile. One of the future directions is to study the exact mechanism of action of this compound and its potential side effects. In addition, further studies are needed to determine the potential applications of this compound in the field of medicinal chemistry and to develop new derivatives with improved biological activities. Furthermore, this compound can be studied for its potential use as a fluorescent probe for the detection of metal ions.
Métodos De Síntesis
The synthesis of 2-(5-methyl-1H-benzimidazol-2-yl)-5-(2-nitrophenyl)-2,4-pentadienenitrile has been reported in the literature using different methods. One of the methods involves the reaction of 2-aminobenzimidazole and 2-nitrobenzaldehyde in the presence of acetic acid and glacial acetic acid. The reaction mixture is then refluxed for a specific period, and the product is obtained after purification. Other methods include the use of different catalysts, solvents, and reaction conditions.
Aplicaciones Científicas De Investigación
2-(5-methyl-1H-benzimidazol-2-yl)-5-(2-nitrophenyl)-2,4-pentadienenitrile has been studied for its potential applications in various fields of scientific research. One of the major applications of this compound is in the field of medicinal chemistry. It has been reported to exhibit anti-inflammatory, antioxidant, and anticancer activities. In addition, this compound has been studied for its potential use as a fluorescent probe for the detection of metal ions.
Propiedades
IUPAC Name |
(2Z,4E)-2-(6-methyl-1H-benzimidazol-2-yl)-5-(2-nitrophenyl)penta-2,4-dienenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4O2/c1-13-9-10-16-17(11-13)22-19(21-16)15(12-20)7-4-6-14-5-2-3-8-18(14)23(24)25/h2-11H,1H3,(H,21,22)/b6-4+,15-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGEMNKPLWILISX-QPTIXVFQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)C(=CC=CC3=CC=CC=C3[N+](=O)[O-])C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1)N=C(N2)/C(=C\C=C\C3=CC=CC=C3[N+](=O)[O-])/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(3-fluoro-4-methylphenyl)-4-[2-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5335826.png)

![N-[(4-hydroxy-4-azepanyl)methyl]-2-methyl-5-(2-methyl-1,3-oxazol-5-yl)benzenesulfonamide hydrochloride](/img/structure/B5335834.png)
![6-({3-[4-(4-fluorophenyl)-1-piperazinyl]-1-piperidinyl}carbonyl)-3-pyridinol](/img/structure/B5335849.png)
![ethyl {[5-(2-furyl)-4-(tetrahydro-2-furanylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5335863.png)
![3-benzyl-5-[(2-methyl-2H-chromen-3-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5335864.png)

![6-[(2-amino-6-chloropyrimidin-4-yl)amino]hexanoic acid](/img/structure/B5335886.png)
![(3S*,4R*)-3-benzyl-1-[4-(hydroxymethyl)benzoyl]-4-methyl-4-piperidinol](/img/structure/B5335893.png)
![N-(2-ethoxy-5-{[4-(2-fluorophenyl)-1-piperazinyl]sulfonyl}phenyl)acetamide](/img/structure/B5335896.png)

![4-[(aminocarbonyl)amino]-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzenesulfonamide](/img/structure/B5335906.png)


